Rhodanine, 3-(4-chlorophenyl)-

Overview

Description

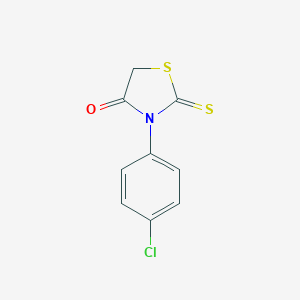

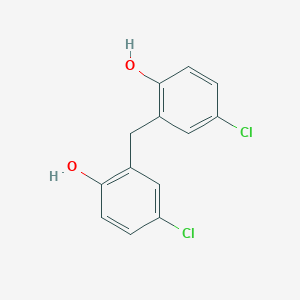

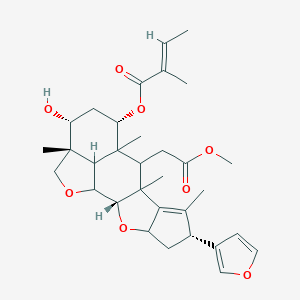

Rhodanine is a 5-membered heterocyclic organic compound possessing a thiazolidine core . The compound “3-(4-Chlorophenyl)rhodanine” is a derivative of Rhodanine, with a molecular formula of C9H6ClNOS2 .

Synthesis Analysis

Rhodanines can be prepared by the reaction of carbon disulfide, ammonia, and chloroacetic acid . A recent study developed an aldol reaction of N-substituted rhodanines and aromatic aldehydes on water .Molecular Structure Analysis

The molecular structure of “3-(4-Chlorophenyl)rhodanine” is based on the Rhodanine core, with a 4-Chlorophenyl group attached .Chemical Reactions Analysis

Rhodanine derivatives have been shown to undergo various chemical reactions. For instance, a catalyst-free aldol reaction of N-substituted rhodanines and aromatic aldehydes on water has been reported .Physical And Chemical Properties Analysis

Rhodanine is a solid at room temperature with a density of 0.868 g/cm^3 . It is soluble in water and other solvents like ethanol, dimethyl sulfoxide . The molecular weight of “3-(4-Chlorophenyl)rhodanine” is approximately 243.733 Da .Scientific Research Applications

Anticancer Activity

Rhodanine derivatives have been recognized for their potential in anticancer therapy. They interact with various molecular targets, disrupting cancer cell proliferation and inducing apoptosis . The structure–activity relationship (SAR) studies of rhodanine compounds have led to the identification of derivatives with enhanced selectivity and potency against cancer cells .

Antidiabetic Effects

Rhodanine-based compounds have shown promise as antidiabetic agents. Their mechanism involves the modulation of enzymes and receptors that play a crucial role in glucose metabolism, offering a therapeutic approach for managing diabetes and its complications .

Antimicrobial Properties

The broad spectrum of antimicrobial activity of rhodanine derivatives includes antibacterial, antifungal, and antiviral effects. These compounds can inhibit the growth of various pathogens, making them valuable in the development of new antimicrobial drugs .

Anti-Inflammatory Applications

Rhodanine derivatives possess anti-inflammatory properties, which are beneficial in treating chronic inflammatory diseases. By modulating inflammatory pathways, these compounds can help in reducing inflammation and associated symptoms .

Pesticidal Use

The pesticidal activity of rhodanine derivatives is another significant application. They can act as effective agents against agricultural pests, contributing to the protection of crops and reduction of crop losses .

Supramolecular Chemistry

Rhodanine-based chromophores have applications in supramolecular chemistry. They can form complex structures with other molecules, which is useful in creating advanced materials with specific properties for technological applications .

Mechanism of Action

Target of Action

Rhodanine derivatives have been reported to exhibit anticancer activity , suggesting that they may target cancer cells or proteins involved in cell proliferation and survival.

Mode of Action

Rhodanine derivatives have been reported to exhibit anticancer activity . This suggests that these compounds may interact with their targets, leading to changes such as inhibition of cell proliferation or induction of cell death .

Biochemical Pathways

Rhodanine derivatives have been reported to exhibit anticancer activity , suggesting that they may affect pathways related to cell proliferation and survival.

Result of Action

Rhodanine derivatives have been reported to exhibit anticancer activity , suggesting that they may induce cell death or inhibit cell proliferation in cancer cells.

Future Directions

Rhodanine derivatives have shown potential in various areas of medicinal chemistry. They have been found to possess a broad spectrum of biological activity, including anticancer properties . Future research may focus on designing new, effective small molecules with potential applications in cancer and other diseases .

properties

IUPAC Name |

3-(4-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNOS2/c10-6-1-3-7(4-2-6)11-8(12)5-14-9(11)13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRWQAQZBEVDDQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)S1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40156494 | |

| Record name | Rhodanine, 3-(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40156494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rhodanine, 3-(4-chlorophenyl)- | |

CAS RN |

13037-55-3 | |

| Record name | 3-(4-Chlorophenyl)rhodanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13037-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhodanine, 3-(4-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013037553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | USAF T-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32120 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Rhodanine, 3-(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40156494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2,3,4,7,7-Hexafluoro-5-vinylbicyclo[2.2.1]hept-2-ene](/img/structure/B75782.png)

![Benzo[c]thiophen-1(3H)-one](/img/structure/B75792.png)

![Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]-](/img/structure/B75804.png)